![molecular formula C19H22N2O6S B13428171 N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester is a complex organic compound that belongs to the class of sulfonyl amino acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonyl chloride: Reacting 4-nitrobenzenesulfonyl chloride with 2-ethyl-6-methylaniline under basic conditions to form the sulfonamide intermediate.
Coupling with L-alanine: The sulfonamide intermediate is then coupled with L-alanine methyl ester using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Coupling Reactions: The sulfonyl group can participate in coupling reactions with other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Hydrolysis Agents: Sodium hydroxide, hydrochloric acid.
Coupling Reagents: EDCI, HOBt.
Major Products
Reduction: Conversion to the corresponding amine.
Hydrolysis: Formation of the carboxylic acid derivative.
Coupling: Formation of various sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules.
Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.
Materials Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and ester groups can play crucial roles in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester
- N-(2-Methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester
Uniqueness
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C19H22N2O6S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl (2S)-2-(2-ethyl-6-methyl-N-(4-nitrophenyl)sulfonylanilino)propanoate |
InChI |
InChI=1S/C19H22N2O6S/c1-5-15-8-6-7-13(2)18(15)20(14(3)19(22)27-4)28(25,26)17-11-9-16(10-12-17)21(23)24/h6-12,14H,5H2,1-4H3/t14-/m0/s1 |
InChI Key |
COJPCQGGSODYNS-AWEZNQCLSA-N |
Isomeric SMILES |
CCC1=CC=CC(=C1N([C@@H](C)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


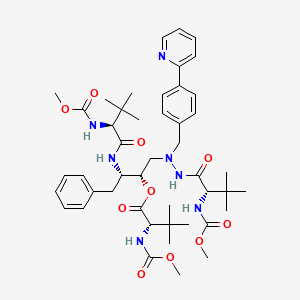
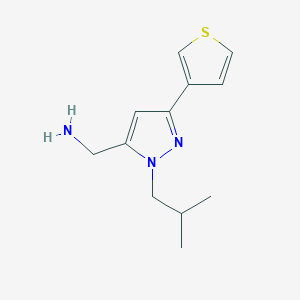
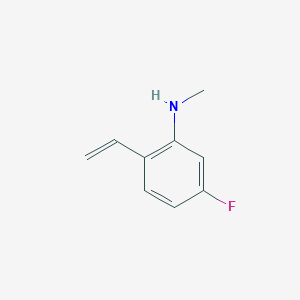
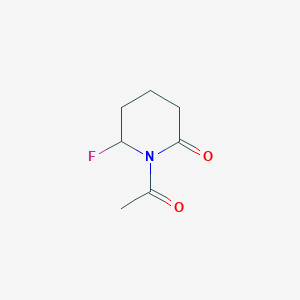



![1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B13428133.png)



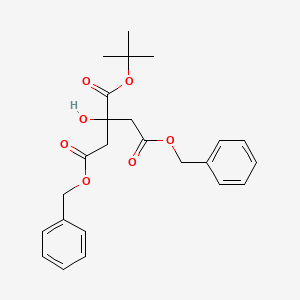
![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)

